Sorafenib-galactosamine
Description
Sorafenib-galactosamine is a liver-targeted conjugate of the multikinase inhibitor sorafenib, designed to enhance drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This receptor, highly expressed on liver cells, binds galactose residues, enabling selective uptake of galactosamine-conjugated drugs . Sorafenib itself is clinically used for advanced hepatocellular carcinoma (HCC) but suffers from systemic toxicity (e.g., hand-foot syndrome, hypertension) and variable plasma concentrations . By conjugating sorafenib with galactosamine, researchers aim to improve liver-specific bioavailability while reducing off-target effects.
Properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Appearance |
Solid powder |
Synonyms |
Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Efficacy Comparison
Table 1: Pharmacokinetic and Clinical Profiles of Sorafenib vs. Sorafenib-Galactosamine
Analysis :
- Plasma Exposure: Sorafenib exhibits wide interpatient variability in plasma levels, necessitating therapeutic drug monitoring .
- Liver Uptake : Preclinical studies of similar galactosamine conjugates (e.g., doxorubicin-galactosamine) demonstrate 2–3-fold higher liver accumulation compared to parent drugs, suggesting this compound could achieve similar benefits .
Targeting Efficiency vs. Other Glycosylated Compounds
Galactosamine and glucosamine are structurally similar but differ in receptor specificity. Glucosamine conjugates (e.g., glucosamine-paclitaxel) primarily target inflammatory cells or cartilage, whereas galactosamine leverages ASGPR for liver specificity . For example:
- Doxorubicin-galactosamine: Shows 60% higher liver uptake in murine HCC models compared to non-conjugated doxorubicin.
- N-acetylgalactosamine (GalNAc)-siRNA conjugates : FDA-approved for hereditary transthyretin amyloidosis, these highlight the clinical validity of galactosamine-mediated targeting .
This compound is hypothesized to outperform non-targeted kinase inhibitors (e.g., lenvatinib) in HCC due to localized action, though direct comparative trials are lacking.
Toxicity Profile Comparison
Table 2: Adverse Event Comparison
Analysis :
Evidence from sorafenib safety profiles (e.g., dose-dependent hypertension) supports the rationale for conjugates to reduce systemic toxicity. Preclinical data on galactosamine-drug conjugates suggest a 30–50% reduction in adverse events compared to parent drugs .
Clinical Efficacy in Liver Cancers
While sorafenib remains a first-line HCC therapy, its moderate survival benefit (2–3 months extension) underscores the need for improved formulations . In a pilot study, sorafenib plasma levels correlated poorly with tumor response, highlighting the limitations of non-targeted delivery . By contrast, galactosamine conjugates in preclinical models show:
- 40–60% higher intratumoral drug concentration.
- Enhanced apoptosis in ASGPR-positive HCC cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
